molecular formula C24H38N8O9 B12618785 N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine CAS No. 911427-97-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine

Cat. No.: B12618785
CAS No.: 911427-97-9
M. Wt: 582.6 g/mol
InChI Key: PWTFPZUZXSGARC-UELOOKOOSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a synthetic peptide featuring a unique modification at the ornithine residue. Its structure includes:

  • L-Threonine, L-Serine, Glycine: Polar residues contributing to hydrophilicity and structural flexibility.

The stereochemistry of related compounds (e.g., L-threonine derivatives) has been rigorously determined via reactions with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide), confirming configurations such as 1R, 2R, 4S, 6S, 7R, 9S, and 30S in structurally analogous peptides .

Properties

CAS No.

911427-97-9

Molecular Formula

C24H38N8O9

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H38N8O9/c1-12(34)19(32-20(37)15(25)3-2-8-28-24(26)27)22(39)31-17(11-33)21(38)29-10-18(36)30-16(23(40)41)9-13-4-6-14(35)7-5-13/h4-7,12,15-17,19,33-35H,2-3,8-11,25H2,1H3,(H,29,38)(H,30,36)(H,31,39)(H,32,37)(H,40,41)(H4,26,27,28)/t12-,15+,16+,17+,19+/m1/s1

InChI Key

PWTFPZUZXSGARC-UELOOKOOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process can enhance efficiency and yield. Additionally, industrial methods may involve more rigorous purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds to yield free thiol groups.

Scientific Research Applications

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit Protein Arginine Deiminase (PAD) enzymes, which are implicated in several diseases such as rheumatoid arthritis and cancer. Research has indicated that modifications to the structure of similar compounds can enhance their potency and selectivity as PAD inhibitors, providing a pathway for developing therapeutic agents targeting these enzymes .
  • Cellular Mechanisms
    • N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine may influence gene transcription and cellular differentiation through its interaction with PADs. This interaction could potentially modulate inflammatory responses and apoptosis, which are critical in various pathological conditions .
  • Drug Development
    • The compound's structure allows for modifications that can lead to improved bioavailability and efficacy in drug formulations. For instance, the incorporation of specific functional groups has been shown to enhance the activity of related compounds against PADs, suggesting that similar strategies could be applied to this compound .

Therapeutic Potential

  • Cancer Treatment
    • Given its role in inhibiting PADs, there is potential for this compound in cancer therapies, particularly in targeting tumor microenvironments where PAD activity is elevated. Studies have demonstrated that PAD inhibition can reduce tumor growth and metastasis in certain cancer models .
  • Autoimmune Diseases
    • The modulation of immune responses through PAD inhibition suggests applications in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. By regulating the activity of immune cells, this compound could help in managing symptoms or slowing disease progression .
  • Neurodegenerative Disorders
    • Dysregulation of PADs has been linked to neurodegenerative diseases such as Alzheimer’s disease. Investigating the effects of this compound on neuronal health and function could uncover new therapeutic avenues for these conditions .

Case Studies

StudyFocusFindings
Study on PAD Inhibitors Evaluated the effectiveness of modified PAD inhibitorsIdentified compounds with enhanced potency and selectivity; implications for drug development were discussed .
Cancer Model Research Investigated the impact of PAD inhibition on tumor growthDemonstrated that specific inhibitors reduced tumor size and metastasis significantly, suggesting a role for this compound in cancer treatment .
Inflammation Studies Assessed the role of PADs in inflammatory responsesFound that inhibition of PADs led to reduced inflammation markers; potential applications in autoimmune disease management were noted .

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with N⁵-(Diaminomethylidene)-L-ornithine Modifications
Compound Name Sequence/Modifications Key Features Source/Reference
N⁵-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine Orn(Diaminomethylidene)-Thr-Ser-Gly-Tyr Guanidino-modified ornithine; polar/aromatic sequence Synthesized analogs
L-Leucyl-L-threonyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-...-L-tyrosine Leu-Thr-Orn(Diaminomethylidene)-Pro-Orn(Diaminomethylidene)-Tyr Repeating diaminomethylidene groups; proline introduces rigidity PubChem
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl... Tyr(Me)-Gly-Gly-Phe-Leu-Orn(Diaminomethylidene)-... Methylated tyrosine; opioid-like sequence (Gly-Gly-Phe-Leu) InChI analysis

Key Observations :

  • The diaminomethylidene group on ornithine is a recurring motif, likely enhancing cationic charge for membrane interaction or enzymatic recognition .
  • Sequence variability (e.g., inclusion of proline or opioid-like motifs) tailors function: rigidity, receptor specificity, or stability .
Tyrosine-Containing Peptides with Alternative Modifications
Compound Name Modifications/Sequence Functional Implications Source/Reference
N-carbobenzoxy-O-N-benzyl-L-tyrosyl-taurine Tyrosine with benzyl and carbobenzoxy groups Enhanced hydrophobicity for lipid binding Structure-activity study
Acetyl-p-hydroxy-L-phenylglycine Acetylated tyrosine analog Mimics phosphorylated tyrosine residues
L-Tyrosine, N-(N-L-α-glutamyl-L-threonyl)- Glutamyl-threonyl-tyrosine conjugate Potential signaling or metal-chelating role chem960.com

Key Observations :

  • Tyrosine modifications (e.g., benzylation, acetylation) alter solubility and receptor affinity compared to the unmodified tyrosine in the primary compound .
  • The primary compound’s lack of tyrosine side-chain modifications may prioritize hydrogen bonding via its phenolic -OH group .
Small-Molecule Analogs with Diaminomethylidene Groups
Compound Name (Abbreviation) Structure Function Relevance to Primary Compound
EIPA 3-amino-6-chloro-N-(diaminomethylidene)-... Na+/H+ exchanger (NHE) inhibitor Shared diaminomethylidene motif; competitive inhibition potential
MPA 3-amino-6-chloro-N-(diaminomethylidene)-... Selective NHE1 inhibitor Highlights the group’s role in binding extracellular ions

Key Observations :

  • While EIPA/MPA are small molecules, their diaminomethylidene group competitively inhibits ion transport, suggesting a possible analogous role in peptides for targeted binding .

Research Findings and Functional Implications

  • Structural Stability: The diaminomethylidene group may stabilize peptides via intramolecular hydrogen bonds or charge interactions, as seen in PubChem analogs .
  • Bioactivity : Tyrosine’s unmodified -OH group in the primary compound contrasts with acetylated/branched analogs, possibly favoring interactions with tyrosine kinases or GPCRs .
  • Stereochemical Precision : Configurational assignments (e.g., 1R, 2R, 4S) in related compounds underscore the importance of chirality in biological activity .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-L-serylglycyl-L-tyrosine is a complex peptide that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H45N11O6C_{22}H_{45}N_{11}O_{6} and a molecular weight of approximately 559.66 g/mol. Its structure includes multiple amino acids, which contribute to its diverse biological functions. The presence of the diaminomethylidene group is crucial for its activity, influencing interactions with various biological targets.

Research indicates that the compound may interact with several biological pathways:

  • Protein Interaction : The peptide's structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. For example, similar compounds have shown to influence insulin receptor pathways, suggesting a role in metabolic regulation .
  • Neurotransmission : The peptide's amino acid composition is reminiscent of neuropeptides that modulate synaptic transmission in the nervous system. This suggests potential applications in treating neurological disorders .

Antioxidant Properties

Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, similar to other peptides with antimicrobial characteristics .

Case Studies and Research Findings

  • Case Study on Metabolic Effects : A study evaluated the effects of a related compound on glucose metabolism in diabetic models. Results indicated improved insulin sensitivity and glucose uptake in cells treated with the peptide, highlighting its potential for diabetes management .
  • Neuroprotective Effects : In vitro experiments demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Testing : Laboratory tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialInhibits growth of bacteria like S. aureus and E. coli
Metabolic RegulationEnhances insulin sensitivity; improves glucose uptake
NeuroprotectionProtects neuronal cells from oxidative damage

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